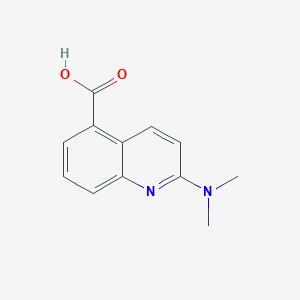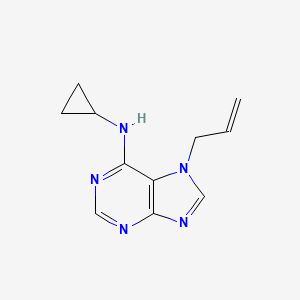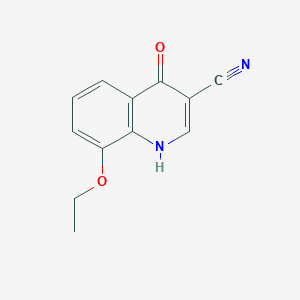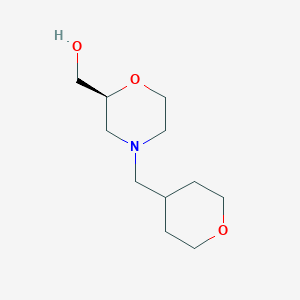
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-dihydroxy pentane.
Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the tetrahydropyran derivative with an appropriate amine under basic conditions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolving the racemic mixture using chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve the desired reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride).
Substitution: SOCl2, PBr3, or TsCl (Tosyl chloride).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides, tosylates.
Applications De Recherche Scientifique
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers.
Mécanisme D'action
The mechanism of action of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.
Morpholine Derivatives: Compounds with a morpholine ring and various substituents, used in medicinal chemistry and organic synthesis.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran ring, used in the synthesis of natural products and pharmaceuticals.
Uniqueness
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in stereochemical studies.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
[(2S)-4-(oxan-4-ylmethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C11H21NO3/c13-9-11-8-12(3-6-15-11)7-10-1-4-14-5-2-10/h10-11,13H,1-9H2/t11-/m0/s1 |
Clé InChI |
PHRQBKVDUFUVOM-NSHDSACASA-N |
SMILES isomérique |
C1COCCC1CN2CCO[C@@H](C2)CO |
SMILES canonique |
C1COCCC1CN2CCOC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
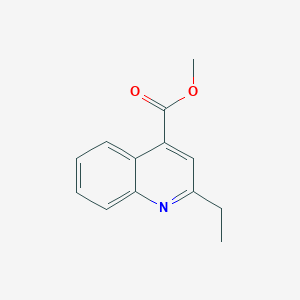

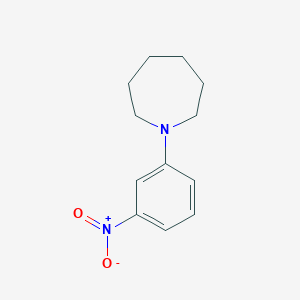
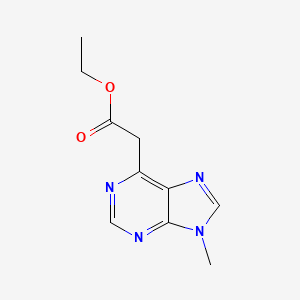
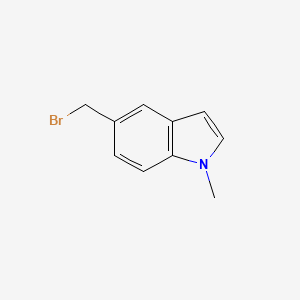
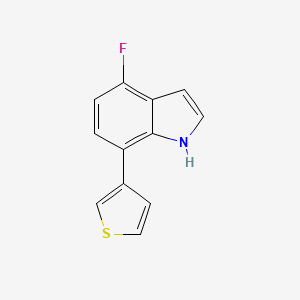
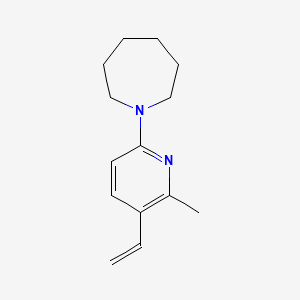
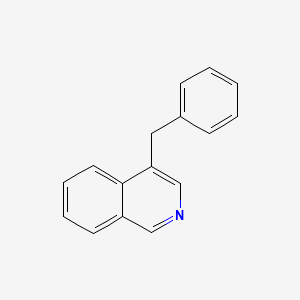
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
